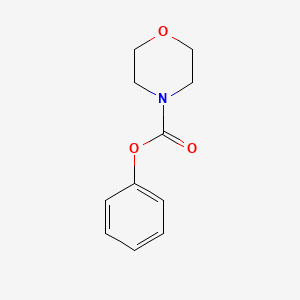

Phenyl morpholine-4-carboxylate

Description

Contextualization of Carbamate (B1207046) Esters in Advanced Organic Synthesis

Carbamate esters, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, are a vital functional group in organic chemistry. ontosight.ai Their unique electronic and structural properties make them indispensable in a variety of advanced synthetic applications.

One of the most prominent roles of carbamates is as protecting groups for amines. acs.org The introduction of a carbamate moiety effectively masks the nucleophilicity of the amine nitrogen, rendering it inert to a wide array of reaction conditions. This temporary deactivation allows for chemical transformations to be carried out selectively at other sites within a complex molecule. msu.edu

The stability of the carbamate group can be tuned by the choice of the substituent on the oxygen atom, allowing for selective removal under specific conditions (e.g., acidic, basic, or hydrogenolysis), a concept known as an orthogonal protecting group strategy. acs.orgmsu.edu This strategic protection and deprotection is crucial in multi-step syntheses, such as in peptide synthesis and the preparation of complex natural products. acs.org

The stereochemistry of carbamates is a key aspect of their chemical behavior. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C–N bond possesses partial double bond character, which restricts free rotation. nd.edu This restricted rotation gives rise to the existence of syn and anti (or cis and trans) conformational isomers. nd.edu

The rotational barrier of the C–N bond in carbamates is a subject of considerable study. For N-alkylcarbamates, this barrier is approximately 16 kcal/mol. acs.org However, the nature of the substituents on both the nitrogen and oxygen atoms significantly influences this barrier. For instance, in N-phenylcarbamates, the rotational barrier is lowered to around 12.5 kcal/mol. acs.org This is attributed to the electron-withdrawing nature of the phenyl group, which reduces the double bond character of the C-N bond. nd.edu The polarity of the solvent can also affect the rotational barrier. acs.org

The relative stability of the syn and anti conformers is influenced by steric and electronic factors. While amides often show a strong preference for the trans conformation, carbamates can exist as a mixture of both isomers, with the energy difference between them being relatively small. nd.edu

Significance of Morpholine (B109124) Derivatives in Synthetic Strategies

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. researchgate.nete3s-conferences.org

The morpholine moiety is frequently incorporated into the structure of biologically active compounds and pharmaceuticals. researchgate.nete3s-conferences.org Its presence can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability. e3s-conferences.org The synthesis of substituted morpholines is an active area of research, with numerous methods developed for their construction and functionalization. chemrxiv.orgorganic-chemistry.org These methods often involve the cyclization of 1,2-amino alcohols or the modification of existing morpholine rings. chemrxiv.org The development of asymmetric syntheses of chiral morpholines is of particular importance, as stereochemistry often plays a crucial role in biological activity. rsc.org

The nitrogen atom of the morpholine ring can act as a ligand for transition metals, making morpholine and its derivatives useful in catalysis. For example, morpholine has been used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds. nih.gov

Furthermore, chiral morpholine derivatives have been developed as effective organocatalysts. nih.gov These catalysts can promote various asymmetric transformations, including Michael additions and aldol (B89426) reactions. nih.govtcichemicals.com The stereochemical outcome of these reactions is directed by the chiral environment created by the morpholine-based catalyst. nih.govtcichemicals.com

Structural Relationship and Academic Interest of Phenyl Morpholine-4-Carboxylate

Phenyl morpholine-4-carboxylate, with the CAS number 69630-20-2, combines the key features of a carbamate ester and a morpholine ring. ontosight.aimolport.com The structure consists of a morpholine ring where the nitrogen atom is acylated with a phenoxycarbonyl group. This compound is also known by other names such as N-phenoxycarbonylmorpholine and morpholine-4-carboxylic acid phenyl ester. ontosight.ai

The academic interest in Phenyl morpholine-4-carboxylate stems from its potential applications in biochemical and pharmaceutical research. ontosight.ai It has been investigated for its role as a potential inhibitor or substrate in various enzymatic reactions. The synthesis of related structures, such as N-phenylmorpholine-4-carboxamide, has been reported through the reaction of isocyanatobenzene with morpholine. nih.gov This suggests a potential synthetic route to Phenyl morpholine-4-carboxylate via the reaction of phenyl chloroformate with morpholine. The structural analysis of similar N-acylmorpholine compounds reveals that the morpholine ring typically adopts a chair conformation. nih.gov The study of this and related molecules contributes to a deeper understanding of the interplay between the conformational properties of the carbamate group and the heterocyclic morpholine scaffold.

Position of Phenyl Morpholine-4-Carboxylate within the Carbamate and Morpholine Compound Classes

Phenyl morpholine-4-carboxylate is a member of both the carbamate and morpholine families of compounds. ontosight.ai The carbamate group is a key functional group in organic chemistry, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom (R-O-C(=O)-N-R'R''). In this specific molecule, the nitrogen atom is part of the morpholine ring, and the oxygen atom is bonded to a phenyl group, making it a carbamate ester. Carbamates are notable for their stability and are found in numerous biologically active molecules and polymers. The phenyl ester portion of phenyl morpholine-4-carboxylate makes the carbonyl carbon susceptible to nucleophilic attack, a characteristic reactivity pattern for this class. sigmaaldrich.com

Simultaneously, the compound is a derivative of morpholine, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group. ontosight.ai The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. ontosight.airesearchgate.net Its presence in phenyl morpholine-4-carboxylate provides a stable, conformationally defined structural element that can be used to build more complex molecular architectures. researchgate.netnih.gov

Phenyl Morpholine-4-Carboxylate as a Key Synthetic Intermediate for Advanced Chemical Structures

The primary significance of phenyl morpholine-4-carboxylate in contemporary organic chemistry lies in its role as a versatile synthetic intermediate. Its structure contains a reactive site—the phenoxycarbonyl group—which serves as an efficient acylating agent for a variety of nucleophiles. The phenoxy group is a good leaving group, facilitating the reaction of the carbamate's carbonyl carbon with amines, alcohols, and other nucleophiles to form ureas and other carbamate derivatives, respectively.

This reactivity is analogous to that of similar reagents like 4-morpholinecarbonyl chloride, which is widely used to introduce the "morpholine-4-carbonyl" moiety into molecules. sigmaaldrich.comchemicalbook.com For instance, 4-morpholinecarbonyl chloride is used in the synthesis of various biologically active amides and esters. sigmaaldrich.com Phenyl morpholine-4-carboxylate offers a solid, often more stable, and easier-to-handle alternative to the corresponding acid chloride for these transformations.

The utility of the morpholine scaffold, often introduced via intermediates like phenyl morpholine-4-carboxylate, is evident in the development of advanced molecules with potential pharmacological applications. ontosight.ai For example, derivatives containing the N-phenylmorpholine-4-carboxamide core have been synthesized and studied for their biological relevance. ontosight.ainih.gov The morpholine ring is a common feature in compounds designed as enzyme inhibitors or therapeutic agents. ontosight.aiontosight.ai The synthesis of these complex structures often relies on the predictable reactivity of intermediates where the morpholine ring is attached to a reactive carbonyl group, a role perfectly suited for phenyl morpholine-4-carboxylate.

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

phenyl morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(12-6-8-14-9-7-12)15-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWBBVZRYSQHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312631 | |

| Record name | phenyl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201038 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

69630-20-2 | |

| Record name | NSC259715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches Towards Phenyl Morpholine 4 Carboxylate and Analogues

Established Synthetic Pathways for Carbamate (B1207046) Ester Formation

The formation of the carbamate ester linkage is a cornerstone of the synthesis of phenyl morpholine-4-carboxylate. Several classical and modern methods have been developed for this purpose.

Traditional Approaches: Phosgene (B1210022) and Phosgene Derivatives

Historically, the synthesis of carbamates has heavily relied on the use of phosgene (COCl₂) and its derivatives, such as triphosgene. researchgate.netresearchgate.netgoogle.com These reagents react with an alcohol to form a chloroformate, which subsequently reacts with an amine to yield the desired carbamate. wikipedia.orgnih.gov For the synthesis of phenyl morpholine-4-carboxylate, this would involve the reaction of phenol (B47542) with phosgene to generate phenyl chloroformate, followed by a reaction with morpholine (B109124). nih.gov While effective, the high toxicity of phosgene has prompted the development of safer alternatives. google.com

Rearrangement Reactions (e.g., Curtius, Hofmann) Leading to Carbamates

Rearrangement reactions provide a powerful, phosgene-free route to carbamates.

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form a carbamate. wikipedia.orgwikipedia.orgorgsyn.org This method is valued for its mild conditions and broad substrate scope. nih.govnih.gov The acyl azide is typically generated from a carboxylic acid derivative. nih.gov

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgtcichemicals.com This isocyanate can be intercepted by an alcohol to afford a carbamate. wikipedia.orgtcichemicals.comcore.ac.uk Modifications of the Hofmann rearrangement have been developed using various oxidants to improve efficiency and safety. core.ac.ukrsc.orgresearchgate.net For instance, the use of sodium hypochlorite (B82951) in the presence of KF/Al2O3 and methanol (B129727) provides a direct route to methyl carbamates from amides. core.ac.uk

Table 1: Comparison of Rearrangement Reactions for Carbamate Synthesis

| Reaction | Starting Material | Intermediate | Key Reagents | Product |

| Curtius Rearrangement | Acyl azide | Isocyanate | Heat or photolysis | Carbamate (with alcohol) |

| Hofmann Rearrangement | Primary amide | Isocyanate | Bromine, strong base | Carbamate (with alcohol) |

Carbon Dioxide Fixation and Activation in Carbamate Synthesis

The utilization of carbon dioxide (CO₂) as a C1 building block presents a green and attractive alternative for carbamate synthesis. google.comresearchgate.netnih.gov This approach typically involves the reaction of an amine with CO₂ to form a carbamic acid or a carbamate anion, which is then trapped by an electrophile. researchgate.netnih.gov Various methods have been developed to activate CO₂ and facilitate this transformation, including the use of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and catalysts. nih.govorganic-chemistry.orgacs.org Continuous flow methodologies have also been reported, offering a faster and safer route to carbamates from CO₂, amines, and alkyl halides. acs.org

Mitsunobu-Based Protocols for Carbamate Esters

The Mitsunobu reaction offers a mild and efficient method for carbamate synthesis. acs.orgacs.orgresearchgate.net A common protocol involves the in-situ formation of a carbamic acid from an amine and carbon dioxide, which then undergoes a Mitsunobu reaction with an alcohol. acs.orgacs.org This reaction is mediated by a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). nih.gov This method has been successfully applied to both intramolecular and intermolecular carbamate formations. acs.orgacs.org One notable feature is that the stereochemical outcome at the alcohol center can be controlled depending on the substituents on the carbamic acid intermediate. acs.orgacs.org

Methodologies for the Construction and Functionalization of the Morpholine Ring System

Ring-Closing Reactions and Cyclization Strategies

The construction of the morpholine ring is most commonly achieved through ring-closing reactions. A prevalent strategy involves the intramolecular cyclization of N-substituted-2-aminoethoxy derivatives. For instance, the reaction of an amino alcohol with a suitable difunctional reagent can lead to the formation of the morpholine ring. researchgate.netresearchgate.net

Another powerful approach is the SN2-type ring-opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular cyclization to furnish the morpholine ring. nih.gov This method allows for the synthesis of enantiomerically enriched morpholines.

Furthermore, cascade reactions have been developed for the efficient construction of the morpholine ring. For example, the reaction of an oxazetidine with an α-formyl carboxylate in the presence of a base can trigger a cascade sequence involving ring-opening and subsequent ring-closure to yield a substituted morpholine. nih.govacs.org Gold-catalyzed cyclization of alkynylamines has also emerged as a convenient method for constructing morpholine derivatives. ijcce.ac.irrsc.org

N-Alkylation and Acylation of Morpholine Nitrogen

The nitrogen atom in the morpholine ring is a key site for functionalization, allowing for the introduction of various substituents through N-alkylation and N-acylation reactions. These reactions are fundamental in the synthesis of a wide array of morpholine derivatives.

N-alkylation of morpholine can be achieved with various alcohols in the gas-solid phase using a CuO–NiO/γ–Al2O3 catalyst. researchgate.netakjournals.com For instance, the N-methylation of morpholine with methanol has been reported to yield N-methylmorpholine with high conversion and selectivity. researchgate.netakjournals.com This method is also applicable to other primary alcohols, though secondary alcohols tend to show lower product selectivity. researchgate.netakjournals.com The reaction conditions, such as temperature and the molar ratio of reactants, significantly influence the reaction's outcome. researchgate.net

N-acylation of morpholine is another crucial method for its functionalization. A common approach involves the reaction of morpholine with acyl chlorides or anhydrides. For example, 4-morpholinecarbonyl chloride can be prepared by reacting morpholine hydrochloride with phosgene or a phosgene equivalent like triphosgene. chemicalbook.com This acyl chloride can then serve as a key intermediate for further reactions.

C-Functionalization of the Morpholine Ring

While N-functionalization is more common, C-functionalization of the morpholine ring presents an alternative strategy for creating diverse analogues. This approach involves the direct introduction of functional groups onto the carbon atoms of the morpholine ring. Recent advancements in C-H functionalization techniques have provided powerful tools for the site-selective modification of heterocyclic compounds. nih.gov These methods can potentially be applied to the morpholine scaffold to introduce aryl or other groups, thereby creating a library of substituted morpholine derivatives that could be further elaborated to target compounds like phenyl morpholine-4-carboxylate analogues. For instance, transition metal-catalyzed cross-coupling reactions have been effectively used for the C-H functionalization of related heterocyclic systems. nih.govrsc.org

Esterification Reactions Involving Phenol Moieties

The formation of the phenyl ester linkage is a critical step in the synthesis of phenyl morpholine-4-carboxylate. This can be achieved through various esterification methods involving phenol or its derivatives.

Reactions of Phenols with Acyl Chlorides and Anhydrides

A common and effective method for synthesizing phenyl esters is the reaction of phenols with acyl chlorides or acid anhydrides. libretexts.orgchemguide.co.ukchemguide.co.uk Phenols react with acyl chlorides, such as ethanoyl chloride, at room temperature to produce the corresponding phenyl ester and hydrogen chloride gas. chemguide.co.uk The reactivity can be enhanced by first converting the phenol to its more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide (B78521). libretexts.orgchemguide.co.uk

Acid anhydrides also react with phenols to form esters, although these reactions are generally slower than those with acyl chlorides and may require heating. libretexts.orgchemguide.co.uk Similar to the reaction with acyl chlorides, the phenoxide ion exhibits greater reactivity towards acid anhydrides. chemguide.co.uk Pivalic anhydride, in the presence of sodium thiosulfate, has been used to mediate the esterification of phenols with carboxylic acids. arkat-usa.org

Acid-Catalyzed Esterification of Phenols and Carboxylic Acids

Direct esterification of phenols with carboxylic acids, known as Fischer-Speier esterification, can be achieved by heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org While this reaction is reversible, the equilibrium can be driven towards the product by removing the water formed during the reaction. wikipedia.orggoogle.com Contrary to some older beliefs, phenols can be esterified in good yields using this method. wikipedia.org Various acid catalysts have been explored for this transformation, including phosphorous acid and certain Lewis acids. wikipedia.orggoogle.com The use of a water-immiscible solvent to facilitate the removal of water via azeotropic distillation is a common strategy to improve yields. google.com

Projected Synthetic Routes for Phenyl Morpholine-4-Carboxylate

Based on the fundamental reactions discussed, a direct and plausible synthetic route for phenyl morpholine-4-carboxylate can be projected.

Condensation of Morpholine with Phenyl Chloroformate (Hypothetical)

A highly efficient and direct hypothetical route to phenyl morpholine-4-carboxylate involves the condensation reaction between morpholine and phenyl chloroformate. Phenyl chloroformate is a reagent known to react readily with tertiary amines to form phenyl N-carboxylates. rsc.org In this projected synthesis, the nucleophilic nitrogen of morpholine would attack the electrophilic carbonyl carbon of phenyl chloroformate. This reaction would likely proceed under mild conditions, potentially in an inert solvent and in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. This method offers a straightforward and atom-economical approach to the target molecule.

Reaction of Isocyanatobenzene with Morpholine (Relating to Carboxamide Synthesis)

The synthesis of N-phenylmorpholine-4-carboxamide, a compound structurally related to phenyl morpholine-4-carboxylate, can be achieved through the reaction of isocyanatobenzene with morpholine. nih.gov This reaction serves as a relevant example of forming a bond between a phenyl group and a morpholine moiety via a carbonyl linker, which is a key structural feature.

In a typical procedure, isocyanatobenzene and morpholine are reacted in a solvent such as dichloromethane. nih.gov The reaction is facilitated by the addition of a base, like triethylamine, which is added in one portion. nih.gov The mixture is stirred at room temperature for a period of approximately three hours to ensure the completion of the reaction. nih.gov Following the reaction period, the mixture is poured into ice-water. nih.gov The organic phase is then separated, washed multiple times with water, and dried using a drying agent like magnesium sulfate (B86663). nih.gov The final product, N-phenylmorpholine-4-carboxamide, can be obtained as colorless single crystals after slow evaporation of the solvent. nih.gov

The resulting molecule has a non-planar structure, with the morpholine ring adopting a chair conformation. nih.gov The urea-type moiety (N-C(=O)-N) is essentially planar. nih.gov In the crystalline state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains. nih.gov

| Reactant | Reagent/Solvent | Reaction Time | Product |

| Isocyanatobenzene | Morpholine, Triethylamine, Dichloromethane | 3 hours at room temperature | N-phenylmorpholine-4-carboxamide |

Green Chemistry Principles in Carbamate and Morpholine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of carbamates and morpholines to reduce the environmental impact of chemical processes. numberanalytics.com These principles focus on using less hazardous chemicals, developing environmentally benign reaction conditions, and improving efficiency. numberanalytics.compsu.edu The use of carbon dioxide (CO2), a non-toxic, abundant, and inexpensive C1 source, is a key area of interest in green carbamate synthesis, offering an alternative to hazardous reagents like phosgene. psu.edursc.org Similarly, green approaches to morpholine synthesis aim to replace inefficient methods with simpler, high-yielding protocols using inexpensive and safer reagents. nih.govchemrxiv.orgchemrxiv.org

Solvent-Free and Transition Metal-Free Approaches

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which has led to the development of solvent-free reaction conditions. arkat-usa.orgtubitak.gov.trresearchgate.net For carbamate synthesis, methods like "grindstone chemistry," where solid reactants are ground together, have been shown to produce primary carbamates in high yields and purity at room temperature without the need for a solvent. arkat-usa.org This technique can provide the necessary activation energy through the friction of the reactive molecules. arkat-usa.org

Another key green chemistry strategy is the avoidance of transition metal catalysts, which can be expensive and pose toxicity and disposal challenges. Transition metal-free approaches for carbamate synthesis have been developed, utilizing alternative activation methods. researchgate.netnih.gov One such method involves the dehydration of carbamic acid intermediates, formed from an amine and CO2, using activated sulfonium (B1226848) reagents under mild, metal-free conditions. acs.orgresearchgate.net This allows for the in-situ generation of isocyanates which can then be trapped by alcohols to form carbamates. acs.orgresearchgate.netorganic-chemistry.org

Research Findings on Solvent-Free and Metal-Free Carbamate Synthesis

| Approach | Method | Key Features |

| Solvent-Free | Grindstone chemistry using silica (B1680970) sulfuric acid. arkat-usa.org | Simple, efficient, room temperature, high yield, no epimerization. arkat-usa.org |

| Solvent-Free | Grinding an alcohol with trichloroacetic acid and sodium cyanate. tubitak.gov.tr | High yield and purity, no need for chromatography. tubitak.gov.trresearchgate.net |

| Transition Metal-Free | Dehydration of in-situ formed carbamic acids (from amine and CO2) using activated sulfonium reagents. acs.orgresearchgate.net | Mild conditions, avoids toxic reagents, good to excellent yields. acs.orgresearchgate.net |

| Transition Metal-Free | Directed ortho-lithiation of O-aryl N,N-diethyl carbamates. nih.gov | Straightforward protocol using readily available starting materials. nih.gov |

Utilization of Environmentally Benign Reagents and Catalysts

The use of environmentally benign reagents and catalysts is a cornerstone of green chemistry in the synthesis of both carbamates and morpholines.

For carbamate synthesis, urea (B33335) is considered an eco-friendly carbonyl source and a feasible substitute for phosgene. organic-chemistry.orgrsc.org Catalytic systems, such as those based on TiO2–Cr2O3/SiO2, have been developed to facilitate the synthesis of N-substituted carbamates from amines, urea, and alcohols with high yields. rsc.org These catalysts can often be reused without significant loss of activity. rsc.org Carbon dioxide is another key environmentally friendly reagent, and its use in conjunction with basic catalysts can produce carbamates under mild conditions, sometimes even without a dedicated dehydrating agent. psu.edursc.org

In the realm of morpholine synthesis, recent advancements have focused on simple, high-yielding protocols that use inexpensive and safer reagents. nih.govchemrxiv.orgchemrxiv.org One notable method involves the use of ethylene (B1197577) sulfate and potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines. nih.govchemrxiv.orgchemrxiv.org This redox-neutral, one or two-step process is lauded for its environmental and safety benefits over traditional methods and for the selective monoalkylation of primary amines. nih.govchemrxiv.orgchemrxiv.org

Examples of Environmentally Benign Reagents and Catalysts

| Target Scaffold | Reagent/Catalyst | Rationale for "Green" Approach |

| Carbamates | Urea | Eco-friendly and safer carbonyl source than phosgene. rsc.org |

| Carbamates | Carbon Dioxide (CO2) | Non-toxic, abundant, and inexpensive C1 source. psu.edursc.org |

| Carbamates | TiO2–Cr2O3/SiO2 | Reusable catalyst for urea-based synthesis. rsc.org |

| Morpholines | Ethylene sulfate and tBuOK | Inexpensive reagents for a simple, high-yielding, redox-neutral protocol. nih.govchemrxiv.orgchemrxiv.org |

Chemical Reactivity and Mechanistic Investigations of Phenyl Morpholine 4 Carboxylate

Reaction Mechanisms of Carbamate (B1207046) Hydrolysis and Transesterification

The reactivity of carbamates, such as Phenyl morpholine-4-carboxylate, is significantly influenced by the nature of the substituents on both the nitrogen and the oxygen atoms. The stability of the carbamate bond is a key factor in its chemical behavior, particularly in hydrolysis and transesterification reactions. Generally, carbamates are more stable than esters but more susceptible to hydrolysis than amides. acs.org

Acid-Catalyzed Hydrolysis Pathways

The acid-catalyzed hydrolysis of carbamates typically proceeds through a mechanism analogous to that of other carboxylic acid derivatives. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. viu.camasterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group (phenol, in the case of Phenyl morpholine-4-carboxylate) regenerates the catalyst and yields the corresponding carbamic acid and phenol (B47542). The carbamic acid derived from the morpholine (B109124) moiety is unstable and decomposes to morpholine and carbon dioxide. nih.gov

Studies on related N-alkyl thioncarbamates have shown that acid hydrolysis can occur via an A-1 mechanism, where the conjugate acid of the carbamate is less hydrated than the neutral substrate. researchgate.net This pathway involves a pre-equilibrium protonation followed by a rate-determining unimolecular decomposition.

Base-Catalyzed Hydrolysis Mechanisms

The mechanism of base-catalyzed hydrolysis of phenyl carbamates is highly dependent on the substitution at the nitrogen atom. For N,N-disubstituted carbamates like Phenyl morpholine-4-carboxylate, which lack a proton on the nitrogen, the hydrolysis is generally proposed to occur via a bimolecular acyl-carbon cleavage (BAc2) mechanism. nih.govacs.org This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then breaks down to release the phenoxide and the morpholine-4-carbonyl moiety.

In contrast, for N-monosubstituted aryl carbamates (those with a hydrogen on the nitrogen), an E1cB (Elimination Unimolecular conjugate Base) mechanism is often observed. nih.govacs.orgrsc.org This pathway involves the initial deprotonation of the nitrogen to form an amide anion, which then eliminates the phenoxide ion to form a highly reactive isocyanate intermediate. nih.govrsc.org This isocyanate is subsequently attacked by water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. nih.gov Research on substituted phenyl N-phenylcarbamates supports this E1cB mechanism, showing a strong dependence on the electronic properties of the phenyl leaving group. rsc.org

The stability of carbamates towards hydrolysis is also influenced by the pKa of the leaving alcohol or phenol. Carbamates of phenols are generally more chemically labile than those of alcohols due to the lower pKa of phenols. acs.org

Transesterification Processes with Alcohols and Phenols

Transesterification of carbamates is a crucial reaction for the synthesis of different carbamate derivatives and is often catalyzed by acids or bases. google.com In a base-catalyzed process, an alkoxide or phenoxide ion acts as the nucleophile, attacking the carbonyl carbon of the carbamate. rsc.org This leads to a tetrahedral intermediate, which then collapses, displacing the original alkoxy or phenoxy group. The reaction is typically reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing the alcohol formed as a byproduct. masterorganicchemistry.com

Kinetic studies on the transesterification of O-methyl-N-aryl carbamates with various alcohols have shown that the reaction is first-order with respect to the carbamate and that the nucleophilic attack by the alkoxide is the dominant pathway. rsc.org It was also observed that electron-withdrawing substituents on the N-aryl group accelerate the reaction, while less polar alcohols react faster. rsc.org The steric hindrance of both the carbamate and the incoming alcohol plays a significant role; for instance, carbamates derived from secondary amines are too sterically hindered to react efficiently with bulky alcohols. researchgate.net

| Factor | Influence on Reaction Rate/Outcome | Mechanism Detail |

|---|---|---|

| Catalyst | Base (e.g., alkoxides) or Acid | Base catalysis involves nucleophilic attack by the alkoxide. rsc.org Acid catalysis involves protonation of the carbonyl oxygen. masterorganicchemistry.com |

| N-Substituents | Electron-withdrawing groups on the N-aryl ring increase the rate. rsc.org | Enhances the electrophilicity of the carbonyl carbon. |

| Alcohol Reactant | Less polar alcohols react faster. rsc.org Primary alcohols are more reactive than secondary or tertiary ones. unive.it | Relates to the nucleophilicity and steric accessibility of the alcohol. |

| Steric Hindrance | Increased steric bulk on the carbamate or alcohol slows or prevents the reaction. researchgate.net | Hinders the approach of the nucleophile to the carbonyl center. |

Reactivity at the Morpholine Nitrogen and Oxygen Atoms

The morpholine ring in Phenyl morpholine-4-carboxylate possesses its own characteristic reactivity, although it is modulated by the electron-withdrawing nature of the phenylcarboxylate group attached to the nitrogen.

Nucleophilic Reactivity of the Morpholine Nitrogen

In a simple morpholine molecule, the nitrogen atom possesses a lone pair of electrons and acts as a good nucleophile. masterorganicchemistry.com However, in Phenyl morpholine-4-carboxylate, the situation is significantly different. The lone pair on the morpholine nitrogen is delocalized into the adjacent carbonyl group of the carbamate functionality through resonance. acs.orgnih.gov This delocalization substantially reduces the electron density on the nitrogen atom, thereby diminishing its basicity and nucleophilicity. masterorganicchemistry.com

This effect is a general characteristic of amides and carbamates, which are significantly less nucleophilic than their corresponding amines. youtube.com Consequently, the morpholine nitrogen in Phenyl morpholine-4-carboxylate is not expected to readily participate in typical nucleophilic reactions such as alkylation or acylation under standard conditions. Any reaction at this position would require overcoming the resonance stabilization of the carbamate group.

Oxidation Reactions of the Morpholine Ring (e.g., N-Phenylmorpholine Oxidation)

The morpholine ring is susceptible to oxidation reactions. While direct studies on Phenyl morpholine-4-carboxylate are limited, the behavior of related N-substituted morpholines provides valuable insight. For instance, N-phenylmorpholine undergoes oxidation to yield N-formyl-N-2-hydroxyethylaniline. sigmaaldrich.com The morpholine ring, being a six-membered heterocycle with both nitrogen and oxygen atoms, can be a target for metabolic oxidation. researchgate.net

Reactivity of the Phenyl Ester Moiety

Nucleophilic Aromatic Substitution Reactions

The phenyl ester portion of phenyl morpholine-4-carboxylate can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway distinct from the more common electrophilic substitutions of aromatic rings. wikipedia.orglibretexts.org In an SNAr reaction, a potent nucleophile attacks the aromatic ring and displaces a leaving group. wikipedia.org For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

In the context of phenyl morpholine-4-carboxylate, the morpholine-4-carboxylate moiety would act as the leaving group. The reaction is significantly favored if the phenyl ring is substituted with groups like nitro (–NO₂) or cyano (–CN) at the ortho and/or para positions. libretexts.org The mechanism involves two main steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org The negative charge is delocalized onto the electron-withdrawing substituents. libretexts.orgmasterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

This reactivity is in direct contrast to electrophilic aromatic substitution, which is accelerated by electron-donating groups. libretexts.org

Photochemical Transformations of Phenyl Esters

Phenyl esters are known to undergo characteristic photochemical transformations upon irradiation with ultraviolet light, most notably the photo-Fries rearrangement. caltech.eduacs.org When phenyl esters, such as phenyl acetate (B1210297), are photolyzed, they can rearrange to form hydroxyaryl ketones. caltech.edu The reaction is believed to proceed through a mechanism involving the homolytic cleavage of the ester's aryl C–O bond. caltech.edu

This cleavage generates a phenoxy radical and an acyl radical, which are held in close proximity by a "cage" of solvent molecules. caltech.edu The primary products are formed through several pathways:

Cage Recombination: The radicals can recombine within the solvent cage. Attack by the acyl radical at the ortho or para position of the phenoxy radical leads to the formation of o-hydroxy and p-hydroxy ketones, respectively. caltech.edu

Decarbonylation: The acyl radical can decarbonylate to form an alkyl (or aryl) radical and carbon monoxide. caltech.edu

Radical Escape: The radicals can escape the solvent cage and react with other molecules, leading to the formation of phenols and other side products. caltech.edu

The irradiation of phenyl acetate in the vapor phase, for example, yields phenol as the main product, along with smaller amounts of o-cresol, p-cresol, and hydroxydiphenyl ethers, which result from the reactions of escaped phenoxy and methyl radicals. caltech.edu

Amidation Reactions with Aryl Amines

The phenyl ester group of phenyl morpholine-4-carboxylate can react with primary or secondary amines, including aryl amines, to form the corresponding amide. This transformation, a type of aminolysis, involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the displacement of the phenoxide leaving group. While this reaction can occur thermally, it often requires catalysts to proceed efficiently, especially with less reactive aryl amines.

Modern synthetic methods frequently employ transition-metal catalysis for such C-N bond-forming reactions. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides or pseudo-halides with amines. nih.gov A similar strategy can be envisioned for the amidation of phenyl morpholine-4-carboxylate, where the phenoxy group is cleaved. The use of sterically hindered and electron-rich ligands on the palladium center allows for the coupling of a wide range of primary amines and even substrates with sensitive functional groups like enolizable ketones or hydroxyl groups. nih.gov

Copper-catalyzed systems have also emerged as powerful alternatives for aryl amination, often utilizing N,N'-disubstituted diamine ligands to promote the coupling of aryl bromides or chlorides at moderate temperatures. organic-chemistry.org These catalytic approaches provide highly selective and high-yielding routes to N-aryl amides under conditions that are often milder than traditional methods. nih.govorganic-chemistry.org

Regioselectivity and Stereoselectivity in Reactions Involving Phenyl Morpholine-4-Carboxylate Scaffolds

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. Stereoselectivity describes the preferential formation of one stereoisomer over others. Both concepts are critical in the synthesis of complex molecules derived from morpholine scaffolds.

For example, in reactions involving substituted cyclohexenones and amines like morpholine, the regioselectivity of the initial nucleophilic addition (1,2-addition vs. 1,4-addition) can be a determining factor for the final product structure. acs.org Furthermore, subsequent reaction conditions can direct the transformation towards different outcomes. In a gold-catalyzed aerobic dehydrogenation, tuning the reaction conditions (e.g., presence of additives like water or acid) can selectively yield either m-phenylenediamine (B132917) derivatives or enaminones from the same set of starting materials. acs.org This switch in selectivity is attributed to the catalyst's ability to preferentially dehydrogenate specific enamine intermediates based on the reaction environment. acs.org

Table 2: Example of Condition-Dependent Selectivity in Amine Addition/Oxidation

| Condition Set | Additives | Major Product Type |

|---|---|---|

| A | PhCOOH | m-Phenylenediamine Derivative |

| B | H₂O | N,N-Disubstituted Aniline |

| C | H₂O, Air (70 °C) | Enaminone |

This table is illustrative of selectivity control in Au-catalyzed reactions of cyclohexenones and amines, demonstrating the principle of regioselectivity. acs.org

Stereochemical Control in Chiral Morpholine Derivatives

Achieving stereochemical control is paramount when synthesizing chiral molecules. For morpholine derivatives, which are prevalent in bioactive compounds, controlling the three-dimensional arrangement of substituents on the ring is a key synthetic challenge. acs.org Strategies often involve intramolecular reductive etherification or the use of chiral auxiliaries. acs.orgnumberanalytics.com

A powerful demonstration of stereocontrol is the asymmetric ring-opening of meso-cyclic carbonates using morpholine as a nucleophile. acs.org This reaction, catalyzed by a chiral bicyclic guanidinium (B1211019) salt, achieves desymmetrization of the starting material to produce optically active 1,3-diol derivatives with high enantioselectivity. acs.org The catalyst facilitates an enantioselective 1,3-proton transfer step, which is key to establishing the stereochemistry of the product. acs.org The reaction exhibits broad substrate tolerance, providing excellent yields and enantiomeric ratios for a variety of substituted carbonates. acs.org

Table 3: Enantioselective Ring-Opening of a Meso-Carbonate with Morpholine

| Catalyst | Solvent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| (S,S)-3a | Toluene | 80% | 94:6 |

| (S,S)-3a | CH₂Cl₂ | 75% | 93:7 |

| (S,S)-3a | THF | 82% | 95:5 |

| (S,S)-3a | MTBE | 78% | 94:6 |

| (S,S)-3a (free guanidine) | THF | 85% | 88:12 |

Data adapted from the desymmetrization of cis-4,6-diphenethyl-1,3-dioxan-2-one with morpholine, catalyzed by a chiral guanidinium salt (3a). acs.org

This approach highlights how a chiral catalyst can effectively control the stereochemical outcome of a reaction involving a morpholine-based scaffold, providing access to enantiomerically enriched products. acs.org

Regioselective Functionalization of the Morpholine Ring

The functionalization of the morpholine ring in Phenyl morpholine-4-carboxylate presents a synthetic challenge due to the presence of multiple potentially reactive C-H bonds. However, the electronic nature of the N-phenoxycarbonyl group is expected to influence the regioselectivity of these reactions, primarily by affecting the acidity and reactivity of the adjacent C-H bonds at the C2 and C6 positions. While direct regioselective functionalization of Phenyl morpholine-4-carboxylate is not extensively documented in the literature, the reactivity can be inferred from studies on analogous N-acyl and N-carbamoyl morpholine systems.

The primary sites for functionalization on the morpholine ring are the carbons alpha (C2, C6) and beta (C3, C5) to the nitrogen atom. The N-carbamoyl group, being an electron-withdrawing group, increases the kinetic acidity of the protons at the α-positions (C2 and C6), making these sites susceptible to deprotonation and subsequent reaction with electrophiles. This is a common strategy for the functionalization of cyclic amines.

One established method for the α-functionalization of morpholines involves the in situ generation of an N-acyliminium ion or a related reactive intermediate. For instance, the α-functionalization of morpholine has been achieved via the formation of an imine-BF3 complex, which then reacts with various nucleophiles. mdpi.com This approach allows for the introduction of substituents specifically at the C2 position.

Another powerful strategy for achieving regioselectivity is through directed metalation, where the carbamoyl (B1232498) group can act as a directing group, guiding a metal catalyst to a specific C-H bond. While direct examples on Phenyl morpholine-4-carboxylate are scarce, transition metal-catalyzed C-H activation is a widely used method for the regioselective functionalization of various N-heterocycles. nih.gov In many cases, an amide or carbamate group directs the catalyst to the C-H bond at the α-position.

Furthermore, photocatalytic methods have emerged as a mild and efficient way to achieve C-H functionalization. nih.govnih.gov These reactions often proceed through radical intermediates, and the regioselectivity can be controlled by the stability of the resulting radical and the nature of the photocatalyst and reagents. For morpholine derivatives, photocatalysis has been used for the synthesis of substituted 2-aryl morpholines, indicating a preference for functionalization at the C2 position. mdpi.com

The table below presents representative examples of the regioselective functionalization of N-protected morpholine derivatives, which serve as a model for the potential reactivity of Phenyl morpholine-4-carboxylate.

| Entry | N-Protecting Group | Reagent/Catalyst | Functionalization Position | Product | Yield (%) |

| 1 | Benzyl | 1. NCS, (2R,5R)-2,5-diphenylpyrrolidine 2. NaBH(OAc)₃, Amine | C2 | C2-Alkylamino-N-benzylmorpholine | 11-48 |

| 2 | Boc | 1. s-BuLi, (-)-sparteine (B7772259) 2. Electrophile (e.g., MeI) | C2 | N-Boc-2-methylmorpholine | High |

| 3 | Benzyl | 1. Organocatalyst, NCS 2. Reductive amination | C2 | C2-Functionalized N-benzylmorpholine | 35-60 |

This table is a representation of functionalization reactions on N-protected morpholines and is intended to illustrate potential regioselective transformations for Phenyl morpholine-4-carboxylate based on analogous systems.

Theoretical and Computational Chemistry of Phenyl Morpholine 4 Carboxylate

Quantum Chemical Calculations on Morpholine (B109124) Carbamate (B1207046) Systems

Quantum chemical calculations are fundamental to predicting the physicochemical properties of morpholine carbamate systems. These computational techniques model the electronic structure and geometry of molecules, offering predictions that often correlate well with experimental data. researchgate.netepa.gov

Density Functional Theory (DFT) and ab initio Methods

Density Functional Theory (DFT) and ab initio methods are the two primary classes of quantum chemical calculations used to study morpholine carbamates. researchgate.netnih.gov Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without the use of experimental data. nih.govresearchgate.net

DFT, a more recent and widely used approach, is also a first-principles method but differs in that it calculates the electron density of a system rather than its complex wavefunction. researchgate.net This approach is generally more computationally efficient than high-level ab initio methods while providing a high degree of accuracy. nih.gov For molecules like phenyl morpholine-4-carboxylate, the B3LYP hybrid functional is a popular and well-validated choice that combines the strengths of both HF and DFT methodologies to deliver reliable results for molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.netnih.gov

Basis Set Selection and Computational Efficiency

The accuracy and computational cost of both DFT and ab initio calculations are heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. chemrxiv.org The selection process involves a trade-off between computational efficiency and the desired level of accuracy. umich.edu

For organic molecules containing C, H, N, and O atoms, such as phenyl morpholine-4-carboxylate, the Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. researchgate.netreddit.commdpi.com The addition of polarization functions (d,p) allows for more flexibility in describing the shape of electron clouds, which is crucial for accurately modeling bonding environments. Diffuse functions (++), which are important for describing anions and weak interactions, are also frequently included for more precise calculations of electronic properties. chemrxiv.org While larger basis sets like those from the Dunning correlation-consistent family (e.g., cc-pVTZ) offer higher accuracy, they come with a significant increase in computational demand. umich.edumdpi.com

Molecular Geometry Optimization and Structural Analysis

A key application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule through a process called geometry optimization. mdpi.com This computational procedure systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

For carbamate systems like N-phenyl-morpholine-4-carboxamide, a closely related structure, experimental X-ray diffraction data provides a valuable benchmark for theoretical calculations. nih.govnih.gov Computational studies on similar morpholine derivatives confirm that the morpholine ring typically adopts a stable chair conformation. nih.govresearchgate.net In N-phenyl-morpholine-4-carboxamide, the urea-type moiety (NC=ON) is nearly planar, and this plane is significantly twisted relative to the phenyl ring, with a reported dihedral angle of 42.88°. nih.govnih.gov This twisting is a result of steric and electronic effects between the two ring systems.

Table 1: Selected Geometric Parameters for N-Phenyl-morpholine-4-carboxamide

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1—N1 | 1.4132 | C2—C1—N1 | 122.2 |

| N1—C7 | 1.365 | C6—C1—N1 | 118.4 |

| C7—O1 | 1.226 | C1—N1—C7 | 126.9 |

| C7—N2 | 1.373 | O1—C7—N1 | 123.0 |

| N2—C8 | 1.464 | N2—C7—N1 | 114.5 |

Data sourced from experimental crystallographic studies on the related compound N-phenyl-morpholine-4-carboxamide. nih.gov

Electronic Structure Analysis

Beyond molecular geometry, computational methods provide a detailed picture of the electronic distribution within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wuxiapptec.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In molecules with donor and acceptor groups, the HOMO is often localized on the electron-donating portion of the molecule, while the LUMO is localized on the electron-accepting portion, facilitating intramolecular charge transfer upon electronic excitation. researchgate.net For morpholine derivatives, the HOMO-LUMO gap is typically significant, suggesting good stability. researchgate.net

Table 2: Representative HOMO-LUMO Energy Gaps for Related Aromatic Compounds

| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-(morpholine) ethyl ammonium picrate monohydrate | DFT/B3LYP/6–311++G(d,p) | - | - | 3.81 |

| 4-Phenylmorpholine | DFT/B3LYP/6-311G(d,p) | - | - | 4.26 |

| Pictet-Spengler Intermediate (Indole) | - | -5.8 | 2.3 | 8.1 |

| Phthalocyanine | DFT/B3LYP/6-311G(d,p) | -5.0720 | -2.9035 | 2.1685 |

Data sourced from computational studies on various related molecular systems to illustrate typical energy gap values. researchgate.netwuxiapptec.comresearchgate.netresearchgate.net

Natural Bonding Orbital (NBO) Analysis and Delocalization Interactions

Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. wikipedia.orgwisc.edu This method is particularly useful for quantifying intramolecular delocalization, also known as hyperconjugation. materialsciencejournal.org

Table 3: Common Intramolecular Interactions Quantified by NBO Analysis

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Typical Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| n(O) (Lone Pair) | σ(C-C) (Antibond) | Hyperconjugation | 1-5 |

| n(N) (Lone Pair) | π(C=O) (Antibond) | Resonance/Delocalization | 20-60 |

| π(C=C) (Aromatic) | π(C=C) (Aromatic) | Intra-ring Delocalization | 15-25 |

| n(O) (Ether) | σ(C-N) (Antibond) | Hyperconjugation | ~5-10 |

Values are illustrative based on typical NBO analyses of molecules with similar functional groups. researchgate.netmaterialsciencejournal.org

Electrostatic Potential (ESP) Surface Mapping and Reactivity Sites

The Molecular Electrostatic Potential (ESP) surface is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The ESP map is generated by calculating the electrostatic potential at the electron density surface, typically color-coded to indicate different potential regions. Red areas signify regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. Conversely, blue areas denote regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For Phenyl morpholine-4-carboxylate, the ESP map would reveal distinct regions of reactivity.

Negative Potential (Red): The highest electron density is expected around the oxygen atoms of the carboxylate group (C=O and O-phenyl). These sites, particularly the carbonyl oxygen, represent the most likely locations for interaction with electrophiles or for participating in hydrogen bonding as an acceptor.

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the phenyl ring and the morpholine ring, though to a lesser extent. The carbamate nitrogen, due to its connection to the electron-withdrawing carbonyl group, might also exhibit some positive character.

Neutral Regions (Green): The carbon atoms of the phenyl ring and the methylene groups of the morpholine ring would likely constitute the more neutral regions of the molecule.

This mapping is crucial for understanding intermolecular interactions, such as how the molecule might dock into a receptor site or interact with solvent molecules. The ESP surface provides a visual hypothesis for the molecule's chemical behavior in various environments.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Techniques such as Density Functional Theory (DFT) allow for the calculation of vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), which can then be compared with experimental data for validation.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its bonds. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. To correlate the calculated frequencies with specific vibrational modes (e.g., stretching, bending), a Potential Energy Distribution (PED) analysis is performed.

Interactive Table: Predicted FT-IR Vibrational Modes for Phenyl Morpholine-4-Carboxylate

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment | Potential Energy Distribution (PED) Contribution (Illustrative) |

| 3100-3000 | C-H stretch | Aromatic C-H stretching of the phenyl ring. | >90% C-H stretch |

| 2980-2850 | C-H stretch | Asymmetric and symmetric stretching of CH₂ groups in the morpholine ring. | >95% CH₂ stretch |

| 1750-1720 | C=O stretch | Carbonyl stretching of the carboxylate group. This is a strong, characteristic band. | ~85% C=O stretch, 10% C-N stretch |

| 1600-1450 | C=C stretch | Aromatic C=C stretching vibrations within the phenyl ring. | ~70-80% C=C stretch |

| 1400-1300 | C-N stretch | Stretching of the C-N bond in the morpholine ring and the N-COO bond. | Variable mixing |

| 1250-1200 | C-O-C stretch | Asymmetric stretching of the C-O-C ether linkage in the morpholine ring. | High C-O-C stretch contribution |

| 1150-1050 | C-O stretch | Stretching of the phenyl-O-C bond. | High C-O stretch contribution |

Note: The PED contributions are illustrative and would require specific DFT calculations for precise quantification.

These predictions serve as a powerful guide for interpreting experimental FT-IR spectra, allowing for confident assignment of observed absorption bands to specific molecular motions.

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C chemical shifts of organic molecules. nih.govescholarship.org These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Predicted shifts are invaluable for assigning signals in complex experimental spectra and for confirming proposed structures.

For Phenyl morpholine-4-carboxylate, the following chemical shifts would be anticipated:

¹H NMR:

Aromatic Protons (Phenyl Ring): Signals would appear in the range of δ 7.0-7.5 ppm. The exact shifts would be influenced by the electron-donating effect of the oxygen atom.

Morpholine Protons: The protons on the morpholine ring would show distinct signals. The methylene groups adjacent to the nitrogen atom (-N-CH₂-) would likely appear around δ 3.5-3.8 ppm, while the methylene groups adjacent to the oxygen atom (-O-CH₂-) would be expected around δ 3.7-4.0 ppm.

¹³C NMR:

Carbonyl Carbon: The carboxylate carbonyl carbon (-O-C=O) would have a characteristic signal in the downfield region, typically around δ 150-160 ppm.

Aromatic Carbons: The carbons of the phenyl ring would resonate between δ 115-155 ppm. The carbon atom directly attached to the oxygen (C-O) would be the most downfield among the ring carbons.

Morpholine Carbons: The methylene carbons adjacent to the nitrogen would be found around δ 40-50 ppm, and those adjacent to the oxygen would be in the δ 65-75 ppm range.

Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for Phenyl Morpholine-4-Carboxylate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Ring (aromatic) | 7.0 - 7.5 | 115 - 155 |

| Morpholine (-N-CH₂-) | 3.5 - 3.8 | 40 - 50 |

| Morpholine (-O-CH₂-) | 3.7 - 4.0 | 65 - 75 |

| Carboxylate (C=O) | - | 150 - 160 |

Computational tools like the CHARGE program or GIAO (Gauge-Including Atomic Orbital) methods within DFT packages can refine these predictions to an accuracy often within 0.1-0.3 ppm for ¹H shifts. modgraph.co.uk

UV-Visible spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules, including the maximum absorption wavelength (λmax) and the nature of the corresponding electronic transitions. mdpi.com

The UV-Vis spectrum of Phenyl morpholine-4-carboxylate is expected to be dominated by electronic transitions involving the phenyl group. The primary absorption would likely correspond to a π → π* transition within the aromatic ring. The presence of the oxygen atom of the carboxylate group, acting as an auxochrome, would be expected to cause a bathochromic (red) shift compared to unsubstituted benzene (B151609).

TD-DFT calculations would identify the specific molecular orbitals involved in these transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-energy unoccupied orbitals. The analysis would reveal the character of the transition, for instance, whether it involves localized excitations on the phenyl ring or charge transfer between different parts of the molecule. The predicted λmax can be directly compared to experimental measurements to validate the computational model.

Computational Exploration of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate. Locating and characterizing the TS is fundamental to understanding reaction kinetics. nih.govsmu.edu Computational methods are used to optimize the geometry of the TS and confirm its identity by frequency analysis, where a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A plausible reaction to study for Phenyl morpholine-4-carboxylate would be its hydrolysis to yield phenol (B47542), morpholine, and carbon dioxide. Computational modeling could be used to explore different potential mechanisms (e.g., acid- or base-catalyzed).

For a hypothetical base-catalyzed hydrolysis:

Reactant Complex: The initial step would involve the formation of a complex between Phenyl morpholine-4-carboxylate and a hydroxide (B78521) ion.

Transition State (TS1): The first transition state would involve the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the carboxylate group. Calculations would determine the precise geometry of this TS and its energy relative to the reactants.

Intermediate: A tetrahedral intermediate would be formed.

Transition State (TS2): Subsequent transition states would involve the breakdown of this intermediate, leading to the final products.

The energy difference between the reactants and each transition state is the activation energy or energy barrier (ΔE‡). A higher energy barrier corresponds to a slower reaction rate. By comparing the energy barriers for different possible pathways, the most favorable reaction mechanism can be determined. For instance, a computational study on urethane formation catalyzed by morpholine derivatives successfully used DFT to calculate transition states and reaction energy profiles to determine the most likely mechanism. nih.gov

Interactive Table: Illustrative Energy Profile Data for a Hypothetical Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Phenyl morpholine-4-carboxylate + OH⁻ | 0.0 |

| TS1 | Nucleophilic attack on carbonyl carbon | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| TS2 | C-O bond cleavage | +18.5 |

| Products | Phenoxide + Morpholine-4-carboxylic acid | -25.0 |

Note: The energy values are purely illustrative for a hypothetical reaction pathway and would need to be calculated using quantum chemical methods.

Such computational explorations are essential for understanding the intrinsic reactivity of Phenyl morpholine-4-carboxylate and predicting its stability and degradation pathways under various conditions. nih.gov

Reaction Coordinate Analysis and Reaction Pathway Elucidation

Reaction coordinate analysis is a powerful computational tool used to investigate the mechanism of chemical reactions by mapping the energetic landscape that connects reactants to products through a transition state. For aryl carbamates, computational studies have elucidated reaction pathways for various transformations, including orthometalation and nickel-catalyzed amination. nih.govnih.gov These studies often employ Density Functional Theory (DFT) to calculate the energies of stationary points along the reaction coordinate. nih.govresearchgate.net

For instance, in the context of orthosodiation of aryl carbamates, in situ IR spectroscopy and DFT calculations have been used to monitor the reaction progress and identify key intermediates and transition states. nih.gov The reaction coordinate typically involves the formation of an initial complex between the aryl carbamate and the metalating agent, followed by a rate-determining deprotonation step to form an arylsodium intermediate, which can then undergo rearrangement. nih.gov Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. nih.gov

While a specific reaction pathway for Phenyl morpholine-4-carboxylate has not been detailed in the provided literature, it is plausible that it could undergo similar transformations. For example, in a hypothetical hydrolysis reaction, a reaction coordinate analysis would likely model the approach of a water molecule or hydroxide ion to the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent breakdown of this intermediate to form morpholine, phenol, and carbon dioxide would also be mapped energetically. The elucidation of such pathways is crucial for understanding the compound's stability and reactivity.

A theoretical study on urethane formation catalyzed by morpholine provides insights into the potential role of the morpholine moiety in reaction mechanisms. nih.gov The study highlights that the reaction mechanism in the presence of a morpholine catalyst involves multiple steps, differing significantly from the catalyst-free pathway. nih.gov This suggests that the morpholine ring in Phenyl morpholine-4-carboxylate could play a role in directing or participating in certain reactions.

Table 1: Representative Computational Methods for Reaction Pathway Elucidation

| Computational Method | Application | Reference |

| Density Functional Theory (DFT) | Calculation of energies of reactants, products, transition states, and intermediates. | nih.govresearchgate.net |

| In situ IR Spectroscopy | Experimental monitoring of reaction progress to complement computational findings. | nih.gov |

| Intrinsic Reaction Coordinate (IRC) | Confirmation of the connection between a transition state and the corresponding reactants and products. | nih.gov |

Molecular Dynamics and Conformational Sampling of Carbamate Structures

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. nih.gov For carbamate structures, a key area of interest is the conformational landscape, particularly the rotation around the carbamate C–N bond, which gives rise to cis and trans isomers. nih.govchemrxiv.org

The conformational landscape of carbamate monomers has been explored using computational tools that employ mixed torsional/low-mode sampling methods. nih.gov These studies often utilize force fields like OPLS-2005 and solvation models such as the Generalized-Born/Surface-Area (GB/SA) model to simulate the behavior of the molecule in different environments. nih.gov The results of these conformational searches can be used to identify low-energy conformers and understand the factors that stabilize them.

One of the defining features of carbamates is the planarity of the carbamate unit, which is attributed to the delocalization of π-electrons across the backbone. nih.govacs.org Unlike peptides, which predominantly adopt a trans configuration, carbamates can have energetically stable cis configurations. nih.govacs.org The stabilization of the cis form can be influenced by factors such as hydrogen bonding. acs.org The energy barrier to rotation around the C–N bond in aryl carbamates is influenced by the electronic nature of the substituents on the aryl ring. nd.edu Electron-donating groups tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu

For Phenyl morpholine-4-carboxylate, the morpholine ring adopts a chair conformation. acs.orgresearchgate.net The conformational flexibility of the entire molecule would be determined by the rotation around the C-O bond connecting the phenyl ring and the carbamate group, as well as the aforementioned C-N bond rotation within the carbamate linkage. Molecular dynamics simulations could be employed to explore the accessible conformations of Phenyl morpholine-4-carboxylate in solution, providing a picture of its structural dynamics and potential interactions with its environment. Such simulations would typically involve defining a simulation box with solvent molecules and running the simulation for a sufficient time to sample the conformational space.

Table 2: Key Conformational Features of Carbamate Structures

| Feature | Description | Reference |

| Planarity | The carbamate unit is generally planar due to π-electron delocalization. | nih.govacs.org |

| Cis/Trans Isomerism | Carbamates can exist as both cis and trans isomers with relatively low energy differences. | nih.govacs.org |

| Rotational Barrier | The C–N bond has a significant rotational barrier, which is influenced by electronic effects of substituents. | nd.edu |

| Morpholine Conformation | The morpholine ring typically adopts a stable chair conformation. | acs.orgresearchgate.net |

Derivatization Strategies and Synthetic Applications of Phenyl Morpholine 4 Carboxylate

Modifications at the Morpholine (B109124) Ring for Tailored Properties

The morpholine heterocycle is a privileged scaffold in drug discovery, valued for its favorable physicochemical properties such as good aqueous solubility and metabolic stability. acs.org Modifying the morpholine ring of phenyl morpholine-4-carboxylate can introduce conformational constraints and new functional groups, significantly impacting the molecule's biological activity and pharmacokinetic profile.

Direct functionalization of the C-H bonds on the morpholine ring is challenging. However, synthetic strategies have been developed to access C-substituted morpholine derivatives, which can be conceptually applied to the parent compound. These methods often involve the construction of the morpholine ring from functionalized precursors. For instance, a common approach is the cyclization of substituted amino alcohols.

A more advanced strategy involves the ring-opening of activated four-membered rings, such as 2-tosyl-1,2-oxazetidine, with carbon nucleophiles. acs.orgnih.gov This cascade reaction can generate morpholine hemiaminals, which serve as versatile intermediates for introducing substituents at the C-2 and C-3 positions. acs.orgnih.gov These intermediates can undergo various transformations, including reduction, cyanation, and Wittig reactions, to yield a range of C-substituted morpholines. nih.gov The diastereoselectivity of these reactions is often controlled by minimizing steric strain and by the influence of anomeric effects, leading to conformationally rigid products. acs.org

Table 1: Representative Synthetic Transformations for C-Substituted Morpholines

| Intermediate | Reagent/Reaction Type | Resulting Functionality at C-3 | Reference |

|---|---|---|---|

| Morpholine Hemiaminal | Et₃SiH, BF₃·Et₂O | Methylene (Reduction) | acs.org |

| Morpholine Hemiaminal | TMSCN | Cyano Group | acs.org |

| Morpholine Hemiaminal | Wittig Reagents | Alkenyl Group | nih.gov |

The nitrogen atom of the morpholine ring, while part of a carbamate (B1207046), can be a site for derivatization, typically following the cleavage of the carbamate linkage. More modern approaches focus on the generation of nitrogen-centered radicals, which can participate in a variety of carbon-nitrogen bond-forming reactions. nih.govacs.org Photocatalysis, particularly with iridium or other photosensitizers, has emerged as a powerful tool for generating these reactive intermediates under mild conditions. nih.gov

For instance, N-aminopyridinium salts derived from secondary amines can be cleaved reductively using a photoredox catalyst to generate nitrogen-centered radicals. nih.gov These radicals can then add to olefins in intra- or intermolecular reactions to form new C-N bonds, effectively functionalizing the amine. While this would require prior transformation of the phenyl morpholine-4-carboxylate, it highlights a modern synthetic pathway for N-derivatization. Another classic reaction for secondary amines is nitrosation using sodium nitrite (B80452) under acidic conditions to form stable N-nitrosomorpholine derivatives, a reaction often used for analytical derivatization. researchgate.net

Functionalization of the Phenyl Moiety

The phenyl ring offers a broad canvas for introducing substituents that can modulate electronic properties, steric bulk, and potential interaction points with biological targets.

The phenyl group in phenyl morpholine-4-carboxylate is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. masterorganicchemistry.com The morpholine-4-carboxylate substituent acts as a deactivating, meta-directing group. The ester oxygen pulls electron density from the ring via resonance, and the carbonyl group is strongly electron-withdrawing, which reduces the ring's nucleophilicity and directs incoming electrophiles to the positions meta to the carbamate linkage. youtube.com

Standard EAS reactions can be applied, although harsher conditions may be required compared to reactions with activated benzene (B151609) rings. chemistrysteps.com These reactions provide a direct pathway to functionalized phenyl derivatives.

Table 2: Common Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Typical Reagents | Electrophile | Expected Major Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | meta-Nitrophenyl derivative | youtube.comchemistrysteps.com |

| Bromination | Br₂, FeBr₃ | "Br⁺" | meta-Bromophenyl derivative | libretexts.org |

| Chlorination | Cl₂, AlCl₃ | "Cl⁺" | meta-Chlorophenyl derivative | masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | meta-Benzenesulfonic acid derivative | chemistrysteps.com |

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, widely used in pharmaceutical and materials synthesis. researchgate.netnobelprize.org To utilize these reactions, the phenyl ring of phenyl morpholine-4-carboxylate must first be functionalized with a suitable leaving group, typically a halide (e.g., bromine or iodine) or a triflate. rsc.org This is commonly achieved through an initial electrophilic halogenation step as described previously.